molecular formula C17H14O B8543391 2-Cyclopenten-1-one, 4,4-diphenyl- CAS No. 38464-75-4

2-Cyclopenten-1-one, 4,4-diphenyl-

Cat. No.: B8543391
CAS No.: 38464-75-4
M. Wt: 234.29 g/mol
InChI Key: VIWJOKYEMGDXFB-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4,4-diphenyl- is a cyclopentenone derivative featuring two phenyl groups at the 4-position of the cyclopentenone ring. Cyclopentenones are α,β-unsaturated ketones with applications in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive enone system .

Properties

CAS No.

38464-75-4

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

4,4-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C17H14O/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

VIWJOKYEMGDXFB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key parameters of 2-cyclopenten-1-one derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Physical Properties (if available)
4,4-Dimethyl-2-cyclopenten-1-one C₇H₁₀O 110.15 4,4-dimethyl InChIKey: YVFVCSCZJJGBAK-UHFFFAOYSA-N
2,3,4,5-Tetramethyl-2-cyclopentenone C₉H₁₄O 138.21 2,3,4,5-tetramethyl CAS: 54458-61-6
4-Hydroxy-2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one C₁₉H₁₈O₂ 278.35 4-hydroxy, 2,5-dimethyl, 3,4-diphenyl Density: 1.168 g/cm³; Bp: 381.4°C
2-(1-Hydroxy-3-methylbutyl)-4,4-dimethyl-2-cyclopenten-1-one C₁₂H₂₀O₂ 196.29 4,4-dimethyl, 2-(hydroxyalkyl) CAS: 807361-88-2
Hypothetical 4,4-Diphenyl-2-cyclopenten-1-one C₁₇H₁₄O 234.30 4,4-diphenyl Inferred properties: High hydrophobicity, elevated melting/boiling points due to aromatic stacking

Key Observations :

  • Molecular Weight : The diphenyl derivative (C₁₇H₁₄O) is heavier than methyl-substituted analogs (e.g., 110.15 for 4,4-dimethyl) but lighter than derivatives with additional functional groups (e.g., 278.35 for the hydroxy-dimethyl-diphenyl variant) .
  • Boiling Points : The hydroxy-diphenyl compound exhibits a high boiling point (381.4°C), likely due to hydrogen bonding and increased molecular weight. The 4,4-diphenyl analog is expected to have a similarly high boiling point due to π-π interactions between phenyl groups .

Electronic and Steric Effects

  • Electron-Withdrawing Effects: The enone system in cyclopentenones is electron-deficient, making them reactive toward nucleophiles. Phenyl groups, being electron-withdrawing via conjugation, may further polarize the α,β-unsaturated ketone, enhancing electrophilicity .
  • Steric Hindrance : Bulky 4,4-diphenyl substituents could hinder reactions at the carbonyl group, whereas smaller methyl groups (e.g., 4,4-dimethyl) allow easier access .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4,4-diphenyl-2-cyclopenten-1-one, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis often involves Friedel-Crafts acylation or aldol condensation using diphenylacetone and cyclopentanone derivatives. Yields can be optimized by controlling reaction temperature (e.g., 40–60°C) and catalyst selection (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Reference yields for similar cyclopentenone derivatives range from 66% to 97% depending on reaction conditions .

Q. How should researchers characterize the structural and thermodynamic properties of 4,4-diphenyl-2-cyclopenten-1-one?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for substituent effects on the cyclopentenone ring.
  • IR : Identify carbonyl stretching frequencies (~1700–1750 cm1^{-1}) and phenyl group vibrations.
  • Boiling Point : Reported at 409.2 K for analogous compounds, measured via dynamic distillation methods .
    Computational tools (e.g., Gaussian) can predict thermodynamic stability and substituent interactions.

Q. What safety protocols are essential when handling 4,4-diphenyl-2-cyclopenten-1-one in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for ketone handling:

  • Use fume hoods to avoid inhalation of volatile vapors.
  • Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Store in airtight containers away from oxidizers, as cyclopentenones may undergo exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for substituted cyclopentenones?

  • Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Validate data via:

  • Differential Scanning Calorimetry (DSC) : Confirm phase-change temperatures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify compound purity before measurement.
    Cross-reference with NIST-standardized databases for cyclopentenone derivatives .

Q. What mechanistic insights explain the reactivity of 4,4-diphenyl-2-cyclopenten-1-one in Diels-Alder reactions?

  • Methodological Answer : The electron-deficient carbonyl group enhances dienophilicity. Substituent effects (diphenyl groups) increase steric hindrance but stabilize transition states through conjugation. Kinetic studies using UV-Vis spectroscopy can track reaction progress, while DFT calculations reveal orbital interactions (e.g., HOMO-LUMO gaps) .

Q. How do surface interactions (e.g., adsorption on indoor materials) affect the stability of 4,4-diphenyl-2-cyclopenten-1-one in environmental chemistry studies?

  • Methodological Answer : Surface chemistry experiments involve:

  • Microspectroscopic Imaging : Track adsorption/desorption on silica or polymer surfaces.
  • Controlled Reactivity Tests : Expose the compound to ozone or UV light to study degradation pathways.
    Such interactions may alter its environmental persistence or catalytic behavior .

Q. What statistical methods are recommended for analyzing reproducibility in cyclopentenone synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). Apply ANOVA to assess significance, and calculate confidence intervals for yield data. Reproducibility issues may stem from moisture sensitivity or side reactions, requiring strict anhydrous conditions .

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